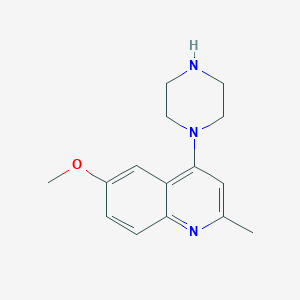

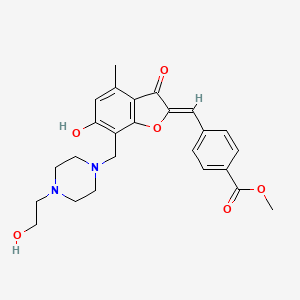

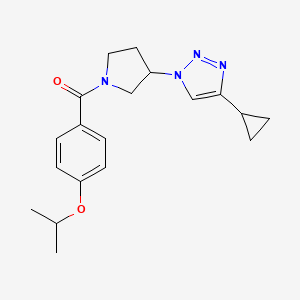

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-isopropoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a pyrrolidine ring, and a phenyl ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized using methods like the Huisgen cycloaddition, a type of [3+2] cycloaddition that forms a 1,2,3-triazole ring .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. For example, the triazole ring might lie in a plane orthogonal to the cyclopropyl ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the triazole ring is known to participate in various chemical reactions, including cycloadditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, some triazole derivatives are known to be thermally stable .Scientific Research Applications

Synthesis and Preclinical Profiling

A dipolar cycloaddition reaction was developed to access novel P2X7 antagonists, a class of compounds with potential for treating mood disorders. This method allowed for the synthesis of compounds with a chiral center, leading to the discovery of a clinical candidate with robust P2X7 receptor occupancy and good tolerability in preclinical species, advancing into phase I clinical trials (Chrovian et al., 2018).

Antimicrobial Activity

A series of compounds synthesized by condensing substituted chalcones and isoniazid exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Methoxy group-containing compounds showed high antimicrobial activity (Kumar et al., 2012).

Molecular Structure Analysis

The molecular and crystal structure of a related compound was characterized, providing insights into intermolecular hydrogen bonding and confirming the compound's structure through spectroscopy and X-ray diffraction (XRD) studies (Lakshminarayana et al., 2009).

Novel Pyrrolidines Synthesis

Enantiomerically pure pyrrolidines were obtained via 1,3-dipolar cycloaddition, demonstrating a method for synthesizing compounds with varied configurations. This research highlights the stereochemical control exerted by the pyranone's stereogenic center (Udry et al., 2014).

Pseudopeptidic Triazines Synthesis

A novel class of pseudopeptidic triazines was synthesized, showcasing a method to create compounds composed of different amino acids linked through a urea moiety. This represents a new class of cyclic dipeptidyl ureas (Sañudo et al., 2006).

Cycloaddition Reaction Study

The role of the carbonyl group in intermolecular 1,3-cycloaddition of azido(methanones) with activated olefins was explored, providing insight into the synthesis of complex compounds through unusual cycloaddition reactions (Zanirato, 2002).

Mechanism of Action

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-isopropoxyphenyl)methanone, also known as 4-cyclopropyl-1-{1-[4-(propan-2-yloxy)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein . The VHL protein plays a crucial role in cellular response to hypoxia and is involved in the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible-factor (HIF)^ .

Mode of Action

The compound interacts with the VHL protein, inhibiting its function . This inhibition prevents the degradation of HIF, leading to an increase in HIF levels within the cell . The increased HIF levels can then induce the expression of various genes that are involved in response to hypoxia .

Biochemical Pathways

The compound affects the HIF pathway. Under normal oxygen conditions, HIF is hydroxylated and then recognized by the VHL protein, which targets it for degradation . This leads to the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism, among others .

Pharmacokinetics

Like many other small molecule drugs, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of the compound, which is an important factor in its efficacy .

Result of Action

The molecular effect of the compound’s action is the accumulation of HIF in the cell . This can lead to cellular effects such as increased production of erythropoietin, leading to increased red blood cell production, and increased expression of genes involved in angiogenesis, potentially promoting the formation of new blood vessels . These effects could be beneficial in the treatment of conditions such as anemia and ischemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH and temperature can affect the stability of the compound, while the presence of other drugs or substances can influence its efficacy through drug-drug interactions . Additionally, the specific cellular environment, such as the presence of certain enzymes or transport proteins, can also impact the compound’s action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-13(2)25-17-7-5-15(6-8-17)19(24)22-10-9-16(11-22)23-12-18(20-21-23)14-3-4-14/h5-8,12-14,16H,3-4,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTHRYHWHOAUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2728153.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2728155.png)

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)

![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2728161.png)